2-(1H-Imidazol-1-YL)pyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
2-imidazol-1-ylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-7(14)6-3-10-8(11-4-6)12-2-1-9-5-12/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVOSTJUXHQLBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=NC=C(C=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-YL)pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrimidine with imidazole-1-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the purification process often includes crystallization or chromatography techniques to isolate the desired product .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under acidic or coupling conditions, forming esters critical for prodrug development or solubility modulation.
| Reagents/Conditions | Product | Notes | Sources |
|---|---|---|---|
| Methanol + H₂SO₄ (reflux) | Methyl 2-(1H-imidazol-1-yl)pyrimidine-5-carboxylate | Classic Fischer esterification; requires acid catalysis. | |
| DCC/DMAP + ROH | Corresponding alkyl/aryl esters | Efficient coupling with alcohols via carbodiimide-mediated activation. |
Amide Formation
The carboxylic acid reacts with amines to form amides, a key step in pharmaceutical derivatization.
Decarboxylation
Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation, simplifying the heterocyclic system.
Metal Coordination
The imidazole ring acts as a ligand, forming coordination complexes with transition metals.
| Metal Salt | Complex Structure | Application | Sources |
|---|---|---|---|
| Cu(II) acetate | [Cu(L)₂(H₂O)₂]²⁺ | Catalytic or antimicrobial activity. | |
| Fe(III) chloride | Fe(L)₃Cl₃ | Potential use in materials science. |
Mechanism : Imidazole’s nitrogen lone pairs coordinate with metal centers, stabilizing complexes through chelation.
Nucleophilic Aromatic Substitution
Electrophilic positions on the pyrimidine ring (e.g., C4, C6) may undergo substitution under activating conditions.
| Reagents | Product | Position | Notes | Sources |
|---|---|---|---|---|
| POCl₃, Δ | Chlorinated derivatives | C4 or C6 | Requires electron-deficient ring; limited by carboxylic acid’s deactivating effect. | |
| NH₃ (g) | Aminopyrimidine analog | C4 | Low yield due to poor ring activation. |
Biological Activity and Enzyme Interactions
The compound’s imidazole and pyrimidine motifs enable interactions with biological targets:
-
Enzyme Inhibition : Competes with ATP in kinase binding pockets via hydrogen bonding (imidazole) and electrostatic interactions (carboxylic acid) .
-
Antimicrobial Activity : Disrupts bacterial cell wall synthesis through metal-ion chelation (e.g., Zn²⁺ proteases) .
Supramolecular Assembly
In solid-state, hydrogen bonding between carboxylic acid and imidazole groups forms 1D chains or 3D frameworks, influencing crystallinity .
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for various applications:
Chemistry : It serves as a building block for synthesizing more complex heterocyclic compounds. Its functional groups allow for numerous synthetic transformations, such as nucleophilic substitutions and coordination with metal ions.
Biology : Research indicates that 2-(1H-Imidazol-1-YL)pyrimidine-5-carboxylic acid exhibits potential as an enzyme inhibitor or ligand for biological receptors. Preliminary studies have shown its ability to inhibit enzymes involved in inflammatory pathways, suggesting its role in treating inflammatory diseases.
Medicine : The compound has been explored for its antimicrobial and anticancer properties. Notably, it has demonstrated efficacy against certain bacterial strains and has shown promise in inhibiting cancer cell proliferation .
Industry : In industrial applications, it is utilized in developing advanced materials and catalysts for various chemical processes.
Case Studies
Several studies highlight the compound's effectiveness in different contexts:
- Antimicrobial Activity : A study evaluated the compound's ability to inhibit metallo-beta-lactamases (MBLs) that confer antibiotic resistance in Gram-negative bacteria. The results indicated that derivatives of this compound could significantly enhance the efficacy of carbapenem antibiotics against resistant strains like Pseudomonas aeruginosa .
- Anticancer Properties : Research demonstrated that the compound could inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. The structural features of the compound contribute to its selective binding to cancer-related proteins.
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-1-YL)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can bind to metal ions or active sites of enzymes, thereby inhibiting their activity. The pathways involved may include the disruption of enzyme-substrate interactions or the stabilization of transition states in catalytic processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues, highlighting differences in substituents and their implications:
Functional and Pharmacological Comparisons
- Electrophilic Reactivity : The carboxylic acid group in the target compound enables salt formation and hydrogen bonding, critical for protein interactions. In contrast, boronic acid derivatives (e.g., 2-(1H-imidazol-1-yl)pyrimidine-5-boronic acid) are electrophilic and participate in cross-coupling reactions, facilitating polymer or bioconjugate synthesis .
- Biological Activity: Trifluoromethyl-substituted pyrimidine-5-carboxylic acids (e.g., ) exhibit enhanced membrane permeability due to CF₃ groups, with demonstrated activity in antiviral assays (LCMS m/z 338 [M+H]⁺) .
- Thermodynamic Stability : Oxadiazole-containing analogues () show improved metabolic stability compared to carboxylic acid derivatives, attributed to the oxadiazole’s resistance to enzymatic hydrolysis .
Key Research Findings
- Angiotensin II Antagonism : While CV-11974 (a benzimidazole-carboxylic acid, ) is a potent AII antagonist (IC₅₀ = 1.12 × 10⁻⁷ M), pyrimidine-imidazole-carboxylic acids may offer similar pharmacophores for cardiovascular drug development .
- Material Science Applications : Boronic acid derivatives are pivotal in synthesizing conjugated microporous polymers (CMPs) for gas storage .
Biological Activity
2-(1H-Imidazol-1-YL)pyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological properties, including antibacterial, anti-inflammatory, antitumor, and antidiabetic effects. Understanding its biological activity is crucial for its development as a therapeutic agent.
Chemical Structure and Synthesis
The compound features a pyrimidine ring substituted with an imidazole group and a carboxylic acid functionality. Its synthesis typically involves the cyclization of 2-aminopyrimidine with imidazole-1-carboxylic acid, often catalyzed by potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Antibacterial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values for various derivatives ranged from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | Pathogen | MIC (mg/mL) |
|---|---|---|
| Derivative A | S. aureus | 0.0039 |
| Derivative B | E. coli | 0.025 |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values demonstrating its potency in reducing inflammation similar to established anti-inflammatory drugs like indomethacin .
Table 2: COX Inhibition by this compound
| Compound | COX Enzyme | IC50 (μM) |
|---|---|---|
| Compound X | COX-1 | 95.0 |
| Compound Y | COX-2 | 0.36 |
Antitumor Activity
In vitro studies have shown promising anticancer activities against various cancer cell lines, including A549 human lung cancer cells. The treatment with specific derivatives resulted in a significant reduction in cell viability, indicating their potential as anticancer agents .
Table 3: Anticancer Activity of Derivatives
| Compound | Cell Line | Viability Reduction (%) |
|---|---|---|
| Derivative C | A549 | 67.4 |
| Derivative D | A549 | 59.5 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can bind to metal ions or active sites of enzymes, inhibiting their activity and disrupting enzyme-substrate interactions .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Antibacterial Efficacy : A study demonstrated that certain derivatives effectively inhibited growth in multidrug-resistant bacterial strains, suggesting their utility in treating resistant infections .
- Cancer Treatment : Research indicated that the compound's derivatives significantly reduced viability in cancer cell lines, highlighting their potential for further development as anticancer therapies .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(1H-imidazol-1-yl)pyrimidine-5-carboxylic acid, and what methodological considerations are critical for reproducibility?
- Answer: A widely used approach involves condensation reactions between substituted imidazoles and pyrimidine carboxylic acid derivatives. For example, acetic acid reflux with sodium acetate as a base facilitates the formation of imidazole-pyrimidine hybrids via nucleophilic substitution or cyclization (e.g., analogous to the synthesis of 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives in and ). Key considerations include stoichiometric control of reactants (e.g., 1.1:1 molar ratio of aldehyde to amine), reaction time (3–5 hours under reflux), and purification via recrystallization from DMF/acetic acid mixtures to isolate crystalline products .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Answer: Standard characterization includes:
- HPLC-MS : To confirm molecular weight and detect impurities.
- NMR spectroscopy : H and C NMR to verify substitution patterns (e.g., imidazole protons typically appear as singlets in δ 7.5–8.5 ppm, while pyrimidine carbons resonate around δ 160–170 ppm).
- X-ray crystallography : For unambiguous structural confirmation (as demonstrated for analogous compounds like 2-(1H-imidazol-1-yl)-4,6-dimethyl-pyrimidine in ).
- Elemental analysis : To validate empirical formulas .
Q. What solvents and conditions are optimal for dissolving this compound in experimental settings?
- Answer: The compound exhibits limited solubility in non-polar solvents. Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred for dissolution at concentrations >10 mM. For aqueous buffers, adjust pH to >7 using sodium bicarbonate to deprotonate the carboxylic acid group. Solubility data for structurally similar compounds (e.g., 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid in ) suggest solubility challenges in ethanol or ethyl acetate due to polar functional groups .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?
- Answer: Discrepancies often arise from tautomerism (imidazole ring proton exchange) or solvent effects. To resolve:
- Perform variable-temperature NMR to identify dynamic processes.
- Compare experimental data with density functional theory (DFT)-calculated chemical shifts (e.g., as applied to 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid in ).
- Use deuterated solvents with controlled pH to stabilize specific tautomers .
Q. What strategies optimize the synthetic yield of this compound derivatives with modified substituents?
- Answer: Parallel synthesis approaches, as seen in for pyrimidine-5-carboxamides, enable efficient diversification:
- Step 1 : Functionalize the pyrimidine core via halogenation (e.g., 2-chloro derivatives in ).
- Step 2 : Introduce imidazole via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl groups).
- Step 3 : Optimize reaction conditions (e.g., microwave-assisted heating) to reduce side-product formation.
- Step 4 : Screen bases (e.g., sodium acetate vs. triethylamine) to enhance regioselectivity .
Q. How do steric and electronic effects of substituents influence the compound’s bioactivity in enzyme inhibition assays?
- Electron-withdrawing groups (e.g., trifluoromethyl) enhance binding to hydrophobic enzyme pockets.
- Steric hindrance at the pyrimidine 4-position reduces off-target interactions.
- Carboxylic acid moiety is critical for hydrogen bonding with catalytic residues (e.g., in dihydrofolate reductase inhibition).
Validate via structure-activity relationship (SAR) studies using isosteric replacements (e.g., tetrazole for carboxylic acid in ) .
Q. What in-silico methods are effective for predicting the stability of this compound under physiological conditions?
- Answer:
- Molecular dynamics simulations : To model hydrolysis or degradation pathways (e.g., pH-dependent carboxylic acid deprotonation).
- Docking studies : Assess interactions with serum proteins (e.g., albumin binding in ’s safety data).
- pKa prediction tools : ADMET Predictor or Marvin Suite to estimate ionization states in biological matrices .
Methodological Notes
- Safety : Handle with nitrile gloves and under fume hoods due to potential irritancy (per Safety Data Sheets in ).
- Storage : Store at –20°C in amber vials to prevent photodegradation (similar to recommendations in ).
- Contradictions : and highlight discrepancies in spectral vs. crystallographic data—always cross-validate with orthogonal techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
